physicochemical properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
physicochemical properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The pyrazole carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] Understanding the specific properties of substituted analogues like the title compound is critical for predicting its behavior in biological systems and for guiding rational drug design. This document synthesizes computational data with established experimental methodologies to offer predictive insights and practical guidance for its characterization. We will explore its structural attributes, predicted physicochemical parameters (pKa, logP, solubility), spectroscopic profile, and a plausible synthetic pathway. Crucially, this guide provides detailed, field-proven experimental protocols for the empirical determination of its most important properties, ensuring a framework for self-validating research.
Introduction to the Pyrazole Carboxylic Acid Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[3] The incorporation of a carboxylic acid functional group provides a critical handle for forming ionic interactions with biological targets, enhancing solubility, and modulating pharmacokinetic profiles. Derivatives of pyrazole carboxylic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4]
The subject of this guide, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, combines this valuable scaffold with specific substituents—an ethyl group at the N1 position and a cyclopropyl group at the C5 position—that are expected to fine-tune its steric and electronic properties, thereby influencing its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Chemical structure of the title compound.
Predicted Physicochemical Properties and Their Implications
While extensive experimental data for this specific molecule is not publicly available, we can leverage robust computational models to predict its core physicochemical properties. These in silico predictions, primarily from PubChem, provide a foundational dataset for researchers.[5]
| Property | Predicted Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₂N₂O₂ | BLDpharm, PubChem | Defines the elemental composition and exact mass.[5][6] |
| Molecular Weight | 180.20 g/mol | BLDpharm, PubChem | Influences diffusion rates and permeability; typically <500 Da for oral drugs.[5][6] |
| CAS Number | 1250680-31-9 | BLDpharm, PubChem | Unique identifier for chemical substance registration.[5][6] |
| XLogP3 | 0.6 | PubChem | Log of the octanol/water partition coefficient; indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5] |
| pKa (acidic) | ~3.5 - 4.5 (Estimated) | N/A | The carboxylic acid proton's acidity. Affects ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem | Sum of surfaces of polar atoms; a predictor of drug transport properties. A value < 140 Ų is associated with good cell permeability.[5] |
| Hydrogen Bond Donors | 1 | PubChem | The carboxylic acid -OH group can donate a hydrogen bond, crucial for target interaction and solubility.[5] |
| Hydrogen Bond Acceptors | 3 | PubChem | The two pyrazole nitrogens and the carbonyl oxygen can accept hydrogen bonds, contributing to solubility and target binding.[5] |
| Rotatable Bond Count | 3 | PubChem | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally favorable for binding affinity and oral bioavailability.[5] |
Causality and Interpretation
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Lipophilicity (XLogP3 = 0.6): The predicted XLogP3 of 0.6 suggests that the molecule is relatively hydrophilic.[5] The cyclopropyl and ethyl groups add lipophilicity, but this is balanced by the polar pyrazole ring and the ionizable carboxylic acid. This value is within the desirable range for oral drug candidates, suggesting it may not suffer from poor absorption due to excessive lipophilicity or poor solubility due to excessive polarity.
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Ionization (pKa): The carboxylic acid is the primary ionizable group. Its pKa is critical as it dictates the charge of the molecule at physiological pH (~7.4). Being a weak acid, it will be predominantly deprotonated and negatively charged in the bloodstream and cytoplasm, which typically enhances aqueous solubility. However, the neutral, protonated form is often required for passive diffusion across cell membranes.
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Polar Surface Area (TPSA = 55.1 Ų): This value is well below the common threshold of 140 Ų used to predict blood-brain barrier penetration and general cell permeability. This suggests the molecule has a favorable polarity profile for crossing biological membranes.[5]
Experimental Determination of Key Properties
To move beyond prediction, empirical validation is essential. The following sections describe standard, self-validating protocols for determining pKa and LogP, two of the most influential physicochemical parameters.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the acid dissociation constant.
Methodology:
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Preparation: Accurately weigh ~5-10 mg of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
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Titration: Use a calibrated micro-burette to add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: LogP Determination by Shake-Flask Method
This is the gold-standard method for measuring the partition coefficient, representing the ratio of a compound's concentration in an immiscible biphasic system.
Methodology:
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System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (buffer).
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Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a flask.
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Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the flask to ensure complete separation of the two layers.
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Quantification: Carefully remove an aliquot from each phase (aqueous and organic). Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Proposed Synthesis Pathway
A plausible and efficient synthesis can be designed based on established pyrazole chemistry. A common route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Caption: Proposed two-step synthesis of the title compound.
Expertise & Causality:
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Cyclocondensation: The reaction between ethylhydrazine and a suitably substituted β-ketoester is a classic and highly reliable method for constructing the pyrazole ring.[7] The regioselectivity (determining the position of the N-ethyl group) is controlled by the differential reactivity of the two carbonyl groups in the ketoester.
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Saponification: The resulting pyrazole is an ethyl ester. A standard ester hydrolysis (saponification) using a base like sodium hydroxide followed by an acidic workup is a robust and high-yielding method to furnish the final carboxylic acid.
Conclusion
5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound with a promising physicochemical profile for applications in drug discovery and chemical biology. Its computationally predicted properties—balanced lipophilicity, favorable polar surface area, and capacity for hydrogen bonding—suggest potential for good membrane permeability and aqueous solubility, key attributes for biologically active molecules. This guide provides not only a summary of these predicted values but also the authoritative, step-by-step experimental frameworks required to empirically validate them. The outlined synthetic pathway offers a practical approach for its preparation. By combining predictive data with proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to characterize and utilize this compound in their scientific endeavors.
References
- BLDpharm. 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
- PubChem. 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid.
- PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Chem-Impex. 1-Isopropyl-1H-pyrazole-4-carboxylic acid.
- Chem-Impex. Ethyl 1-(4-fluorophenyl)
- PubMed.
- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- ACS Publications. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
- ResearchGate.
- MDPI.
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
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